Ethyl 4-(2,5-dioxo-3-{[2-(4-sulfamoylphenyl)ethyl]amino}pyrrolidin-1-yl)benzoate
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Overview
Description
Ethyl 4-(2,5-dioxo-3-{[2-(4-sulfamoylphenyl)ethyl]amino}pyrrolidin-1-yl)benzoate is a complex organic compound that features a pyrrolidine ring, a benzoate ester, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,5-dioxo-3-{[2-(4-sulfamoylphenyl)ethyl]amino}pyrrolidin-1-yl)benzoate typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the pyrrolidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,5-dioxo-3-{[2-(4-sulfamoylphenyl)ethyl]amino}pyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides or esters.
Scientific Research Applications
Ethyl 4-(2,5-dioxo-3-{[2-(4-sulfamoylphenyl)ethyl]amino}pyrrolidin-1-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structural features.
Pharmaceuticals: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Materials Science: It is investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,5-dioxo-3-{[2-(4-sulfamoylphenyl)ethyl]amino}pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrrolidine ring may also play a role in binding to biological targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichlorophenyl)-2,5-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-3-pyrrolidinaminium
- 4-[2,5-Dioxo-3-(piperidin-1-yl)-2,3,4,5-tetrahydro-1H-pyrrol-1-yl]benzenesulfonamide
Uniqueness
Ethyl 4-(2,5-dioxo-3-{[2-(4-sulfamoylphenyl)ethyl]amino}pyrrolidin-1-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 4-[2,5-dioxo-3-[2-(4-sulfamoylphenyl)ethylamino]pyrrolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S/c1-2-30-21(27)15-5-7-16(8-6-15)24-19(25)13-18(20(24)26)23-12-11-14-3-9-17(10-4-14)31(22,28)29/h3-10,18,23H,2,11-13H2,1H3,(H2,22,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZZQJRWMALTAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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